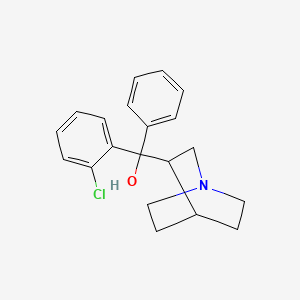
alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine core, which is a bicyclic amine, and two aromatic rings, one of which is substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol typically involves multi-step organic reactions. One common method involves the reaction of quinuclidine with o-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine core is known to interact with acetylcholine receptors, potentially modulating their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinemethanol can be compared with other similar compounds, such as:
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinone: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidinecarboxylic acid: This compound features a carboxylic acid group, which imparts different chemical properties and reactivity.
Alpha-(o-Chlorophenyl)-alpha-phenyl-3-quinuclidineamine: This derivative contains an amine group, which can participate in different types of chemical reactions compared to the hydroxyl group in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60697-82-7 |
|---|---|
Formule moléculaire |
C20H22ClNO |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C20H22ClNO/c21-19-9-5-4-8-17(19)20(23,16-6-2-1-3-7-16)18-14-22-12-10-15(18)11-13-22/h1-9,15,18,23H,10-14H2 |
Clé InChI |
AZEBCQMVERBYRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
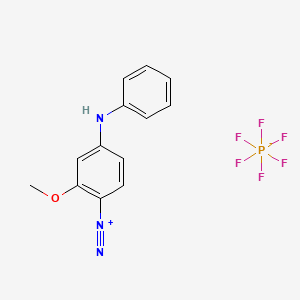

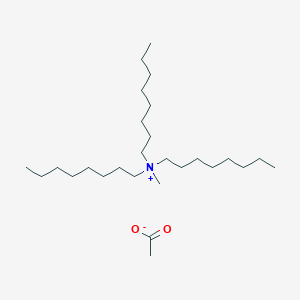
phosphanium bromide](/img/structure/B14138417.png)
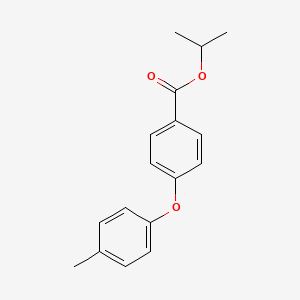
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
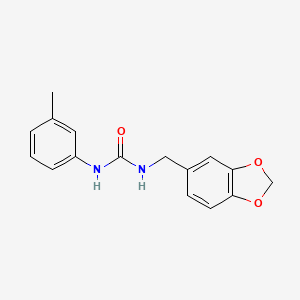
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
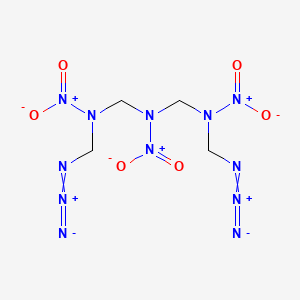
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
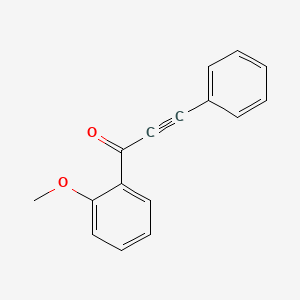
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
